molecular formula C18H14ClN3O6S B2467876 Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 1171314-24-1

Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2467876
CAS No.: 1171314-24-1
M. Wt: 435.84
InChI Key: JOPWVVIJNAQPIZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a thiophene ring, a carboxamide group, a nitro group, and an ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiophene rings would likely contribute to the rigidity of the molecule, while the carboxamide, nitro, and ester groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the nitro group could potentially be reduced to an amine, the ester could be hydrolyzed to a carboxylic acid, and the isoxazole ring could undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its complex structure and the presence of various functional groups. For example, it might have a relatively high molecular weight and could be expected to have significant polar character due to the presence of the carboxamide, nitro, and ester groups .

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Compounds structurally related to Ethyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-5-nitrothiophene-3-carboxylate have been explored for their biological activities. For instance, derivatives of thiazole and isoxazole have been synthesized for potential antimicrobial applications and as part of efforts to develop novel therapeutic agents. The focus on these heterocyclic compounds stems from their versatility and efficacy in various biological roles, highlighting the ongoing interest in exploring their potential across different biological targets and diseases (Desai et al., 2007).

Synthesis and Material Science

In the realm of material science and synthetic chemistry, efforts have been made to develop efficient synthetic routes and explore the physicochemical properties of related compounds. For example, the regioselective synthesis of thiazoles via cyclization demonstrates the synthetic flexibility and potential application of these molecules in creating materials with specific electronic or photophysical properties (Singh et al., 2022). Additionally, the study of corrosion inhibitors for industrial applications showcases the practical material science applications of such derivatives, underlining their importance beyond purely biological contexts (Dohare et al., 2017).

Electropolymerization and Electrochromic Applications

The development and characterization of polymers based on carbazole derivatives point to the advanced applications of these compounds in electrochromic devices and materials. Such studies not only highlight the innovative use of these molecules in creating smart materials but also contribute to the understanding of their electronic and optical properties, which are crucial for the development of next-generation technologies (Hu et al., 2013).

Properties

IUPAC Name

ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O6S/c1-3-27-18(24)11-8-13(22(25)26)29-17(11)20-16(23)14-9(2)28-21-15(14)10-6-4-5-7-12(10)19/h4-8H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPWVVIJNAQPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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